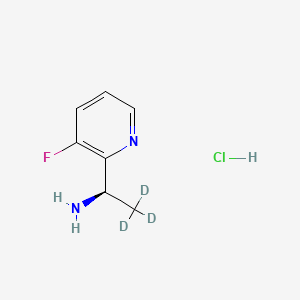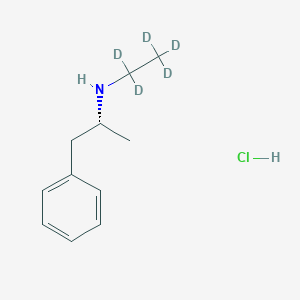
(R)-N-Ethyl Amphetamine-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Ethyl Amphetamine-d5 Hydrochloride is a deuterium-labeled analog of amphetamine. This compound is primarily used as an internal standard in mass spectrometry for the quantification of amphetamine levels in various biological samples. The deuterium labeling allows for precise tracking and quantification, making it a valuable tool in forensic toxicology, clinical toxicology, and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl Amphetamine-d5 Hydrochloride involves the incorporation of deuterium atoms into the amphetamine structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the synthesis of deuterated benzene, followed by a series of steps to introduce the ethyl and amine groups. The final product is then converted to its hydrochloride salt form for stability and ease of use .
Industrial Production Methods
Industrial production of ®-N-Ethyl Amphetamine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as gas chromatography and liquid chromatography are employed to monitor the synthesis and confirm the final product’s identity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Ethyl Amphetamine-d5 Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, halogen gases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
®-N-Ethyl Amphetamine-d5 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of amphetamines.
Biology: Employed in studies investigating the metabolic pathways of amphetamines.
Medicine: Utilized in pharmaceutical research to understand the pharmacokinetics and metabolism of amphetamine-based drugs.
Industry: Applied in forensic toxicology for the detection and quantification of amphetamines in biological samples
Wirkmechanismus
The mechanism of action of ®-N-Ethyl Amphetamine-d5 Hydrochloride is similar to that of amphetamine. It primarily acts by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to heightened alertness, increased energy, and improved focus. The deuterium labeling does not significantly alter the compound’s pharmacological effects but allows for precise tracking in research studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: The parent compound, widely used in the treatment of ADHD and narcolepsy.
Methamphetamine: A more potent stimulant with similar effects but higher potential for abuse.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects and recreational use
Uniqueness
®-N-Ethyl Amphetamine-d5 Hydrochloride is unique due to its deuterium labeling, which allows for precise quantification and tracking in research applications. This makes it an invaluable tool in forensic and clinical toxicology, as well as pharmaceutical research .
Eigenschaften
Molekularformel |
C11H18ClN |
|---|---|
Molekulargewicht |
204.75 g/mol |
IUPAC-Name |
(2R)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H/t10-;/m1./s1/i1D3,3D2; |
InChI-Schlüssel |
HFBTZBOJTFIRAS-BTNBZQNOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N[C@H](C)CC1=CC=CC=C1.Cl |
Kanonische SMILES |
CCNC(C)CC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)

![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
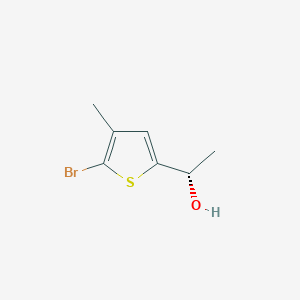
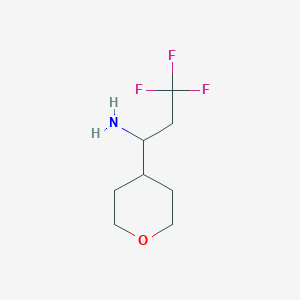
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)
![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
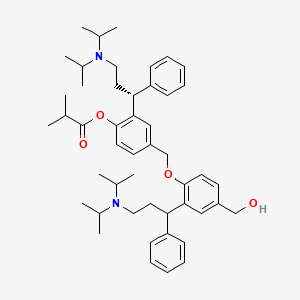
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)

